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Compound Name: m-Cresol, 6-heptyl-
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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 6-heptyl-m-cresol (also known as 3-methyl-6-heptylphenol). Due to the limited availability of
direct experimental data for this specific compound, this document presents predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on
established spectroscopic principles and data from structurally analogous compounds. Detailed
experimental protocols for acquiring such spectra are also provided to guide researchers in
their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-heptyl-m-cresol. These
predictions are derived from computational models and analysis of similar alkylated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data for 6-Heptyl-m-cresol (in CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.95 d 1H Ar-H
~6.70 d 1H Ar-H
~6.65 S 1H Ar-H
~4.80 S 1H -OH
~2.55 t 2H Ar-CHz-
~2.25 S 3H Ar-CHs
~1.55 quint 2H -CHz-
~1.30 m 8H -(CH2)a-
~0.88 t 3H -CHs

Table 2: Predicted 13C NMR Data for 6-Heptyl-m-cresol (in CDCIls3)
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Chemical Shift (6, ppm) Assignment
~154.0 C-OH

~139.0 C-CHs (aromatic)
~130.0 C-H (aromatic)
~128.0 C-CHz2 (aromatic)
~121.0 C-H (aromatic)
~115.0 C-H (aromatic)
~35.0 Ar-CHaz-

~31.8 -CHa-

~31.5 -CH2-

~29.2 -CHa-

~29.1 -CHa-

~22.6 -CH2-

~21.5 Ar-CHs

~14.1 -CH3

Infrared (IR) Spectroscopy

The IR spectrum of 6-heptyl-m-cresol is expected to show characteristic absorption bands for
the phenolic hydroxyl group, the aromatic ring, and the alkyl chain.

Table 3: Predicted IR Absorption Bands for 6-Heptyl-m-cresol
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (hydrogen-

~3350 Strong, Broad

bonded)
~3050-3000 Medium C-H stretch (aromatic)
~2955, 2925, 2855 Strong C-H stretch (aliphatic)

~1610, 1500 Medium-Strong C=C stretch (aromatic ring)
~1465 Medium C-H bend (aliphatic)
~1230 Strong C-O stretch (phenol)

820 Strong C-H out-of-plane bend

(aromatic)

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 6-heptyl-m-cresol is predicted to show a

molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the

alkyl chain.

Table 4: Predicted Key Mass Spectrometry Fragments for 6-Heptyl-m-cresol

m/z Predicted Fragment lon

206 [M]* (Molecular lon)

191 [M - CHs]*

135 [M - CsH11]* (Benzylic cleavage)

121 [C7H70]* (McLafferty rearrangement product)
107 [C7H-70]* (Benzylic cleavage)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.
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Synthesis of 6-Heptyl-m-cresol

A plausible synthetic route for 6-heptyl-m-cresol involves a two-step process:

» Friedel-Crafts Acylation: Reaction of m-cresol with heptanoyl chloride in the presence of a
Lewis acid catalyst (e.g., AICI3) to form 2-heptanoyl-5-methylphenol.[1][2]

o Clemmensen Reduction: Reduction of the resulting ketone using amalgamated zinc and
hydrochloric acid to yield 6-heptyl-m-cresol.[3][4]

Plausible synthesis route for 6-heptyl-m-cresol.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 6-heptyl-m-cresol in 0.5-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:

o Acquire a one-dimensional *H NMR spectrum with a spectral width of approximately 16
ppm.

o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
o Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a one-dimensional proton-decoupled 3C NMR spectrum with a spectral width of
approximately 220 ppm.

o Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

o Accumulate several thousand scans to obtain a spectrum with adequate signal-to-noise.
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o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the spectra to
the TMS signal (0.00 ppm for *H and 13C).

IR Spectroscopy

o Sample Preparation: Place a small drop of the neat liquid sample of 6-heptyl-m-cresol
between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment.

(¢]

Place the sample in the spectrometer and record the sample spectrum.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The spectrum is usually recorded in the range of 4000-400 cm™1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of 6-heptyl-m-cresol in a volatile organic
solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion
probe or through a gas chromatograph (GC-MS).

 Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
o Data Acquisition:
o Use a standard electron energy of 70 eV for ionization.

o Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300
amu.
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o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure of the molecule. The relative abundances of the fragment ions provide
valuable structural information.

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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